(S)-1-Boc-3-aminopiperidine
Overview
Description
This usually involves providing a detailed overview of the compound, including its chemical formula, molecular weight, and structural formula. It may also include information on its appearance (color, state of matter at room temperature, etc.) and any distinctive odor.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information on the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.Scientific Research Applications
Synthesis of Bioactive Compounds : (S)-1-Boc-3-aminopiperidine is a versatile building block in the synthesis of compounds with potential biological activity. For example, Schramm et al. (2009) demonstrated its use in synthesizing orthogonally N-protected 3,4-aziridinopiperidine, which can lead to 4-substituted 3-aminopiperidines with high biological activity potential (Schramm et al., 2009).
Combinatorial Chemistry : The compound plays a role in the development of new scaffolds for combinatorial chemistry. In a study by Schramm et al. (2010), 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines were prepared from a piperidine building block, demonstrating its utility in creating diverse chemical libraries (Schramm et al., 2010).
Biocatalytic Synthesis : The synthesis of (S)-1-Boc-3-aminopiperidine using biocatalysts is an area of active research. Petri et al. (2019) described a method for synthesizing both enantiomers of 3-amino-1-Boc-piperidine using immobilized ω-transaminases, which is an efficient and sustainable approach (Petri et al., 2019).
Kinetic Resolutions and Enantioselectivity : Höhne et al. (2008) explored the use of ω-transaminases in the kinetic resolution of 3-aminopyrrolidine and 3-aminopiperidine, revealing the enhancement in reaction rate and enantioselectivity with the use of protected substrates like 1-N-Boc-3-aminopiperidine (Höhne et al., 2008).
Antiviral Research : (S)-1-Boc-3-aminopiperidine derivatives have been used in antiviral research. Xiao-Hua Jiang et al. (2004) described an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key building blocks in CCR5 antagonists, a class of compounds with potential applications in HIV-1 inhibition (Xiao-Hua Jiang et al., 2004).
Palladium-Catalyzed Syntheses : Zhang et al. (2017) and Millet et al. (2015) reported on the palladium-catalyzed synthesis of aminopiperidine derivatives, demonstrating the versatility of (S)-1-Boc-3-aminopiperidine in organic synthesis (Zhang et al., 2017); (Millet et al., 2015).
Industrial Biocatalysis : Wang et al. (2020) discussed the industrial adaptability of ω-transaminase for chiral amine synthesis, including the conversion of 1-Boc-3-piperidone, a related compound, highlighting the industrial relevance of these processes (Wang et al., 2020).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and how to dispose of it safely. It may also include information on the compound’s flammability, reactivity, and any specific hazards associated with it.
Future Directions
This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry or medicine, or how it might be modified to improve its properties or reactivity.
For a specific analysis of “(S)-1-Boc-3-aminopiperidine”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that handling and experimenting with chemicals should always be done by trained professionals in a controlled environment following all safety protocols.
properties
IUPAC Name |
tert-butyl (3S)-3-aminopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXKEBCONUWCL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363571 | |
Record name | (S)-1-Boc-3-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-3-aminopiperidine | |
CAS RN |
625471-18-3 | |
Record name | (S)-tert-Butyl 3-aminopiperidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625471-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-Boc-3-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.